tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
CAS No.: 869494-16-6
VCID: VC0153237
Molecular Formula: C10H18N2O2
Molecular Weight: 198.266
* For research use only. Not for human or veterinary use.
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate - 869494-16-6](/images/no_structure.jpg)
Description |
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the CAS number 869494-16-6. It is a derivative of 3,6-diazabicyclo[3.1.1]heptane, featuring a tert-butyl ester group attached to the carboxylic acid moiety at the 6-position. This compound is of interest in organic synthesis due to its unique structure and potential applications in pharmaceutical and chemical research. Synonyms and Related Compounds
SynthesisThe synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves a multi-step process starting from a protected form of the parent compound. A typical synthesis route involves the following steps:
A specific synthesis method involves treating a protected form of the compound with dodecanethiol and lithium hydroxide hydrate in DMF, followed by extraction and purification steps to yield the desired tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate . Safety and Handling
Applications and Research FindingsWhile specific applications of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate are not widely documented, compounds with similar structures are often used in organic synthesis as intermediates for the preparation of pharmaceuticals and other biologically active molecules. The unique bicyclic structure of this compound makes it an interesting candidate for further research in medicinal chemistry. |
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CAS No. | 869494-16-6 |
Product Name | tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Molecular Formula | C10H18N2O2 |
Molecular Weight | 198.266 |
IUPAC Name | tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Standard InChI | InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 |
Standard InChIKey | OUFBVDKNEWUFHP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CC1CNC2 |
PubChem Compound | 66676870 |
Last Modified | Aug 15 2023 |
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